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Compound of Interest

Compound Name: Met-His

Cat. No.: B15598491 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals experiencing low

solubility of the dipeptide Methionine-Histidine (Met-His) in aqueous buffers.

Frequently Asked Questions (FAQs)
Q1: What is Met-His and what are its basic properties?

Met-His is a dipeptide composed of L-methionine and L-histidine residues.[1] Its structure

includes a free N-terminal amino group, a C-terminal carboxyl group, the imidazole side chain

of histidine, and the thioether side chain of methionine. These functional groups influence its

physicochemical properties, including its solubility.

Q2: Why am I observing low solubility or precipitation of Met-His in my aqueous buffer?

Low solubility and precipitation of Met-His in aqueous buffers can be attributed to several

factors:

pH of the Buffer: The solubility of peptides is highly dependent on pH.[2] Peptides are least

soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero.

[3] At the pI, electrostatic repulsion between molecules is minimized, which can lead to

aggregation and precipitation.
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Buffer Composition: The type and concentration of salts in the buffer can impact solubility.

High salt concentrations can sometimes lead to a "salting-out" effect, reducing peptide

solubility.[4]

Concentration of Met-His: Exceeding the solubility limit of Met-His in a particular buffer will

result in precipitation.

Temperature: Temperature can affect the solubility of peptides, though the effect can vary.[2]

For many, solubility increases with temperature.

Aggregation: Peptides can form non-covalent self-associated species called aggregates.[5]

Aggregation can be a precursor to precipitation.[5] Factors like pH, temperature, and peptide

concentration can promote aggregation.[5]

Q3: What is the isoelectric point (pI) of Met-His and why is it important for solubility?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[3] At a

pH below the pI, the molecule will have a net positive charge, and at a pH above the pI, it will

have a net negative charge.[3] For Met-His, the pI is influenced by the pKa values of the N-

terminal amino group, the C-terminal carboxyl group, and the imidazole side chain of histidine.

The imidazole side chain of histidine has a pKa of approximately 6.0, meaning it can be

protonated and positively charged at pH values below 6.

The estimated pI for Met-His is approximately 7.59. This is calculated by averaging the pKa

values of the protonated amine groups that are nearest to the neutral zwitterionic form.[6] Since

peptides are least soluble at their pI, you may observe low solubility of Met-His in buffers with a

pH around 7.6.[3] To improve solubility, it is recommended to work with a buffer that has a pH at

least one unit above or below the pI.[7]

Q4: Can the buffer concentration affect the solubility of Met-His?

Yes, high buffer concentrations can potentially decrease the solubility of peptides through a

"salting-out" effect.[4] However, the specific effect can depend on the buffer components and

the peptide itself. It is advisable to test a range of buffer concentrations to determine the

optimal condition for your experiment.

Q5: Are there special considerations for handling Met-His due to the methionine residue?
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Yes, the methionine residue in Met-His is susceptible to oxidation, which can alter the peptide's

properties.[8] It is recommended to use oxygen-free buffers for dissolving and storing Met-His
solutions.[8] Avoid using dimethyl sulfoxide (DMSO) as a solvent if the peptide will be stored for

an extended period, as DMSO can oxidize methionine.

Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve low solubility issues

with Met-His.

Initial Assessment
If you are observing low solubility, cloudiness, or precipitation, consider the following initial

steps:

Visually Inspect: A clear solution indicates complete dissolution. Cloudiness or visible

particles suggest that the peptide is not fully dissolved or is aggregating.

Centrifuge: Before use, centrifuge your peptide solution to pellet any undissolved material or

aggregates. Use the clear supernatant for your experiments to ensure you are working with a

solubilized peptide.[8]

Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low solubility of Met-His.
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Caption: Troubleshooting workflow for Met-His solubility.
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Detailed Troubleshooting Steps
Step 1: Adjust the pH of the Aqueous Buffer

Since peptides are least soluble at their pI, adjusting the pH of your buffer is the most effective

first step.[3] For Met-His, with an estimated pI of ~7.6, you should prepare buffers with a pH

that is at least one unit away from this value.

Acidic Conditions: Try dissolving Met-His in a buffer with a pH of 6.0 or lower. At this pH, the

imidazole ring of histidine and the N-terminal amino group will be protonated, resulting in a

net positive charge and increased solubility.

Basic Conditions: Alternatively, use a buffer with a pH of 8.6 or higher. In this case, the C-

terminal carboxyl group will be deprotonated, leading to a net negative charge and enhanced

solubility.

Step 2: Modify the Met-His Concentration

If adjusting the pH is not sufficient, you may be exceeding the solubility limit of Met-His in your

chosen buffer.

Reduce Concentration: Prepare a dilution series of your Met-His stock to determine the

maximum soluble concentration in your buffer.

Start Low: When preparing a new solution, start with a small amount of Met-His and

gradually increase the concentration until you observe precipitation.

Step 3: Utilize Co-solvents

For peptides with hydrophobic characteristics, adding a water-miscible organic co-solvent can

improve solubility by reducing the polarity of the solvent.[2]

Recommended Co-solvents: Ethanol, isopropanol, or acetonitrile are suitable choices.

Procedure: First, dissolve the Met-His in a minimal amount of the organic co-solvent. Then,

slowly add the aqueous buffer to the peptide solution while vortexing until the desired final

concentration is reached. Be cautious, as adding the aqueous buffer too quickly can cause

the peptide to precipitate.
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Important Note: Ensure the final concentration of the organic co-solvent is compatible with

your downstream experiments, as high concentrations can be detrimental to cells or interfere

with assays.

Step 4: Employ Physical Dissolution Aids

Physical methods can help to break up peptide aggregates and facilitate dissolution.[8]

Sonication: A brief sonication in a water bath can help to dissolve the peptide.[8] It is

recommended to cool the sample on ice between short bursts of sonication to prevent

heating and potential degradation of the peptide.

Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of

some peptides.[8] Avoid excessive heat, as it can lead to degradation.

Quantitative Data Summary
While specific quantitative solubility data for Met-His is not readily available in the literature, the

following table provides an example of how such data would be presented. Researchers should

determine these values empirically for their specific buffer systems.

Buffer System (pH) Temperature (°C)
Maximum Soluble
Concentration (mg/mL) -
Example Data

0.1 M Phosphate Buffer (6.0) 25 25

0.1 M Phosphate Buffer (7.4) 25 5

0.1 M Tris Buffer (8.5) 25 30

0.1 M Phosphate Buffer (7.4) 37 8

Experimental Protocols
Protocol 1: Determination of Met-His Equilibrium
Solubility
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This protocol is adapted from general guidelines for determining the equilibrium solubility of

active pharmaceutical ingredients and can be applied to Met-His.[9]

Materials:

Lyophilized Met-His peptide

Aqueous buffers of various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

Microcentrifuge tubes

Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)

Microcentrifuge

HPLC or other suitable analytical method for quantifying Met-His concentration

Procedure:

Add an excess amount of lyophilized Met-His to a microcentrifuge tube. This is to ensure

that a saturated solution is achieved.

Add a known volume of the desired aqueous buffer to the tube.

Securely cap the tube and place it on a shaker or rotator in a temperature-controlled

environment for 24-48 hours to allow the solution to reach equilibrium.

After incubation, visually inspect the tube to confirm the presence of undissolved solid Met-
His.

Centrifuge the tube at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the

undissolved solid.

Carefully collect the supernatant without disturbing the pellet.

Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
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Dilute the filtered supernatant with the appropriate buffer and quantify the concentration of

dissolved Met-His using a validated analytical method such as HPLC.

Repeat this procedure for each buffer condition to generate a pH-solubility profile.

Protocol 2: Stepwise Solubilization of Met-His
This protocol provides a practical approach for solubilizing Met-His for experimental use.

Materials:

Lyophilized Met-His peptide

Sterile, deionized water

10% (v/v) Acetic Acid in water

0.1 M Ammonium Bicarbonate in water

Acetonitrile or Ethanol

Desired aqueous experimental buffer

Sterile microcentrifuge tubes

Vortex mixer

Bath sonicator

Procedure:

Initial Test in Water:

To a small, known amount of lyophilized Met-His, add a volume of sterile water to achieve

the desired final concentration.

Vortex for 30-60 seconds. If the solution is clear, the peptide is soluble in water. You can

then dilute it with your experimental buffer.
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pH Adjustment (if insoluble in water):

For a Basic Peptide (if your buffer is acidic): To a fresh aliquot of Met-His, add a small

amount of 10% acetic acid and vortex. If it dissolves, slowly add your aqueous buffer to

reach the desired final concentration.

For an Acidic Peptide (if your buffer is basic): To a fresh aliquot of Met-His, add a small

amount of 0.1 M ammonium bicarbonate and vortex. If it dissolves, slowly add your

aqueous buffer.

Organic Co-Solvent (if insoluble after pH adjustment):

To a fresh aliquot of Met-His, add a minimal volume of acetonitrile or ethanol and vortex

until fully dissolved.

Slowly add this solution drop-wise to your stirring aqueous buffer to the desired final

concentration. If the solution becomes cloudy, you have exceeded the solubility limit.

Physical Dissolution Aids:

If the solution remains slightly cloudy, use a bath sonicator for short bursts, keeping the

sample on ice in between to prevent heating.

Factors Affecting Met-His Solubility: A Logical
Relationship Diagram
The following diagram illustrates the interplay of key factors that determine the solubility of Met-
His.
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Caption: Key factors influencing Met-His solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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